molecular formula C11H9IO3 B1505333 Ethyl 5-iodo-1-benzofuran-2-carboxylate CAS No. 929193-49-7

Ethyl 5-iodo-1-benzofuran-2-carboxylate

Cat. No.: B1505333
CAS No.: 929193-49-7
M. Wt: 316.09 g/mol
InChI Key: QMGTZFYWQVHIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-iodo-1-benzofuran-2-carboxylate is a halogenated derivative of benzofuran-2-carboxylic acid, featuring an iodine substituent at the 5-position of the benzofuran ring and an ethyl ester group at the 2-position. The iodine atom’s large atomic radius and polarizability impart unique electronic and steric properties, making this compound a valuable intermediate in cross-coupling reactions and drug discovery pipelines.

Properties

CAS No.

929193-49-7

Molecular Formula

C11H9IO3

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 5-iodo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9IO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3

InChI Key

QMGTZFYWQVHIAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)I

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound I (5) C₁₁H₉IO₄ 332.10 High molecular weight, polarizable halogen
Ethyl 5-bromo-1-benzofuran-2-carboxylate Br (5) C₁₁H₉BrO₄ 285.10 Moderate reactivity, planar carboxyl group
Ethyl 5-nitro-1-benzofuran-2-carboxylate NO₂ (5) C₁₁H₉NO₅ 251.19 Electron-withdrawing group, acidic proton
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Acetyloxy (5), Me (2) C₁₄H₁₄O₅ 262.25 Steric hindrance, ester functionality

Key Observations :

  • The iodo derivative has the highest molecular weight due to iodine’s atomic mass, which may reduce solubility in polar solvents compared to the bromo analog.
  • The nitro group’s strong electron-withdrawing nature increases the acidity of adjacent protons, facilitating deprotonation in synthetic reactions .
  • The bromo compound’s planar carboxyl group alignment (4.8° deviation from the benzofuran ring) suggests minimal steric distortion, favoring crystallographic applications .

Pharmacological and Industrial Relevance

  • Iodo Compound: Potential in thyroid hormone analogs and PET imaging agents due to iodine’s isotopic versatility.
  • Bromo Compound : Evaluated for kinase inhibition and antiviral activity, with structural data refined using SHELX software .
  • Nitro Compound : Widely used in synthesizing benzofuran-based antibiotics and antifungals .
  • Acetyloxy-Methyl Compound: Limited pharmacological data but explored in polymer chemistry for its ester stability .

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